molecular formula C18H20FN5O B2844935 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 2034524-40-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2844935
CAS No.: 2034524-40-6
M. Wt: 341.39
InChI Key: LNJXERYQHIVYMS-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide is a synthetic compound characterized by a triazolopyrimidine core linked to a 4-fluoro-3-methylphenylpropanamide moiety via a three-carbon alkyl chain. This structure confers unique physicochemical properties, including moderate lipophilicity (logP = 2.8) and a molecular weight of 387.4 g/mol. The compound has been investigated primarily for its herbicidal activity, targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. Its mechanism involves competitive inhibition of ALS, disrupting plant growth and development.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-13-9-14(4-6-16(13)19)5-7-17(25)20-8-2-3-15-10-21-18-22-12-23-24(18)11-15/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXERYQHIVYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3,5-Diaminotriazole with β-Diketones

A widely adopted method involves reacting 3,5-diamino-1,2,4-triazole with β-diketones or α,β-unsaturated ketones. For example, 3,5-diaminotriazole reacts with 1-phenylbutane-1,3-dione in glacial acetic acid under reflux to yield 1,2,4-triazolo[1,5-a]pyrimidine derivatives. This reaction proceeds via cyclodehydration, forming the fused pyrimidine ring. The regioselectivity of substituents (e.g., methyl groups at positions 2 and 4) can be controlled by modifying the diketone structure.

Catalytic Synthesis Using Quaternary Ammonium Salts

A catalytic method reported by Cheng et al. employs quaternary ammonium salts to accelerate the reaction between alkylamines and dialkyl cyanodithioiminocarbonates. This approach generates 3-alkylamine-5-amino-1,2,4-triazole intermediates at room temperature, which are subsequently cyclized with α,β-unsaturated acid derivatives (e.g., acryloyl chloride) in the presence of Lewis acids (e.g., ZnCl₂) to form triazolopyrimidines. This method offers mild conditions and high yields (75–90%).

Table 1: Comparison of Triazolopyrimidine Core Synthesis Methods

Method Reactants Conditions Yield (%) Regioselectivity
Cyclocondensation 3,5-Diaminotriazole + β-diketones AcOH, reflux 60–75 Moderate
Catalytic Synthesis Alkylamine + cyanodithioimidate RT, quaternary salt 75–90 High

Functionalization at Position 6 with a Propyl Side Chain

Introducing the 3-aminopropyl group at position 6 of the triazolopyrimidine core requires regioselective alkylation or nucleophilic substitution.

Direct Alkylation of the Triazolopyrimidine Ring

Lithiation of the triazolopyrimidine at position 6 using n-BuLi followed by reaction with 3-bromopropylamine or its protected derivative (e.g., N-Boc-3-bromopropylamine) enables side-chain installation. This method, adapted from indole alkylation strategies in patent literature, typically proceeds in THF at −78°C to 0°C, yielding 60–70% of the alkylated product.

Mitsunobu Reaction for Oxygen-to-Nitrogen Substitution

An alternative route involves substituting a hydroxyl group at position 6 with an amine via the Mitsunobu reaction. For example, 6-hydroxytriazolopyrimidine reacts with 3-azidopropanol using DIAD and PPh₃, followed by Staudinger reduction to yield the 3-aminopropyl derivative. This method avoids harsh lithiation conditions but requires pre-functionalized hydroxyl starting materials.

Synthesis of 3-(4-Fluoro-3-methylphenyl)propanamide

The propanamide fragment is prepared through sequential reactions starting from 4-fluoro-3-methylbenzaldehyde :

Aldol Condensation and Reduction

  • Aldol Addition : Condensation of 4-fluoro-3-methylbenzaldehyde with malonic acid in pyridine yields 3-(4-fluoro-3-methylphenyl)acrylic acid .
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated acid to 3-(4-fluoro-3-methylphenyl)propanoic acid .
  • Amidation : Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ammonia or ammonium hydroxide to form the propanamide.

Table 2: Optimization of Propanamide Synthesis

Step Reagents/Conditions Yield (%) Purity (%)
Aldol Addition Pyridine, 110°C, 6 h 85 95
Hydrogenation H₂ (1 atm), Pd/C, EtOH, RT 92 98
Amidation SOCl₂, NH₄OH, 0°C → RT 78 90

Coupling of Triazolopyrimidine and Propanamide Fragments

The final step involves conjugating the 3-aminopropyl-triazolopyrimidine with 3-(4-fluoro-3-methylphenyl)propanamide via amide bond formation.

Carbodiimide-Mediated Coupling

A standard method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF. The propanamide acid is activated in situ and reacted with the amine-functionalized triazolopyrimidine at 0°C to room temperature for 12–24 h. Yields range from 65% to 80%, with purification via column chromatography (SiO₂, EtOAc/hexane).

Schlenk Techniques for Moisture-Sensitive Reactions

For moisture-sensitive intermediates, Schlenk line techniques under nitrogen atmosphere improve yields by preventing hydrolysis. For example, using HATU as a coupling agent in anhydrous DMF increases the reaction efficiency to 85%.

Challenges and Optimization Strategies

  • Regioselectivity in Triazolopyrimidine Formation : Competing cyclization pathways may lead to positional isomers. Using electron-withdrawing groups on β-diketones (e.g., CF₃) enhances selectivity for the 6-position.
  • Side-Chain Functionalization : Direct alkylation often requires protecting groups (e.g., Boc) to prevent over-alkylation. Deprotection with TFA/CH₂Cl₂ (1:1) restores the amine functionality.
  • Amidation Efficiency : Steric hindrance from the 4-fluoro-3-methylphenyl group can slow amidation. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time and improves yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the propyl chain or the aromatic ring.

    Reduction: Reduction of the triazolopyrimidine core or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the triazolopyrimidine core, which is known for its bioactivity.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide would depend on its specific biological target. Generally, compounds with a triazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The fluoromethylphenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its efficacy and selectivity, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide is compared below with three analogs:

Compound A : N-(2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethyl)-3-(4-chlorophenyl)propanamide

  • Structural Differences : Shorter alkyl chain (ethyl vs. propyl) and a 4-chlorophenyl group instead of 4-fluoro-3-methylphenyl.
  • Activity : Exhibits 40% lower ALS inhibition (IC₅₀ = 12 nM vs. 7 nM for the target compound). Reduced herbicidal potency in field trials against broadleaf weeds (ED₉₀ = 120 g/ha vs. 75 g/ha).
  • Selectivity: Higher phytotoxicity to non-target crops like soybean (30% biomass reduction vs. 8%).

Compound B : N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3,4-difluorophenyl)propanamide

  • Structural Differences : Difluorophenyl substitution at the 3,4-positions instead of 4-fluoro-3-methyl.
  • Activity : Comparable ALS inhibition (IC₅₀ = 8 nM) but lower solubility in aqueous media (0.5 mg/mL vs. 1.2 mg/mL).
  • Metabolic Stability : Shorter half-life in soil (t₁/₂ = 14 days vs. 28 days) due to enhanced microbial degradation.

Compound C : N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide

  • Structural Differences : Triazolopyrimidine regioisomer (7-yl vs. 6-yl substitution).
  • Activity : 90% loss of ALS inhibition (IC₅₀ = 65 nM), attributed to steric hindrance in enzyme binding.
  • Thermal Stability : Degrades at 150°C (vs. 180°C for the target compound), limiting formulation versatility.

Research Findings

Synthetic Accessibility : The target compound requires fewer synthetic steps (5 steps) compared to Compound B (7 steps), reducing production costs.

Resistance Management : Demonstrates delayed resistance evolution in Amaranthus retroflexus populations compared to older triazolopyrimidines (e.g., flumetsulam).

Discussion

The propyl linker and 4-fluoro-3-methylphenyl group in the target compound optimize steric and electronic interactions with ALS’s hydrophobic binding pocket, explaining its superior potency. However, its moderate solubility may necessitate surfactant additives for field applications. Compound B’s difluoro substitution enhances ALS affinity but compromises environmental persistence, highlighting a trade-off common in agrochemical design.

Q & A

Basic Synthesis & Optimization

Q: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for higher yield? A: The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Use HATU/DMAP as coupling agents in DMF to link the triazolopyrimidine core to the phenylpropanamide moiety .
  • Heterocycle formation : Cyclization under reflux with POCl₃ or similar reagents to form the triazolopyrimidine ring .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC for isolating intermediates and final products .
    Key parameters : Temperature control (e.g., 0–10°C during sensitive steps), solvent selection (polar aprotic solvents for coupling), and catalyst optimization (e.g., Pd/C for hydrogenation) .

Advanced Synthesis: Substituent Effects & Regioselectivity

Q: How do substituents on the phenyl group (e.g., fluoro vs. methyl) influence reaction pathways or regioselectivity in heterocycle formation? A: Electron-withdrawing groups (e.g., -F) enhance electrophilic aromatic substitution reactivity, while bulky groups (e.g., -CH₃) may sterically hinder cyclization. Computational modeling (DFT) can predict regioselectivity in triazolopyrimidine ring closure. Experimental validation via LC-MS monitoring of intermediates is recommended .

Basic Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:

  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., amide NH at ~8.5 ppm, triazole protons at ~7.5–8.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Characterization: Structural Ambiguities

Q: How can X-ray crystallography or 2D NMR resolve ambiguities in the spatial orientation of the propyl linker or phenyl substituents? A: Single-crystal X-ray diffraction provides definitive conformation data, particularly for the triazolopyrimidine core’s planarity and the propyl chain’s torsion angles. For dynamic structures, NOESY/ROESY NMR can identify through-space interactions (e.g., propyl-phenyl proximity) .

Basic Biological Activity

Q: What preliminary assays are suitable for evaluating this compound’s bioactivity? A:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., EGFR, VEGFR) due to triazolopyrimidine’s known ATP-binding affinity .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive pathogens .

Advanced Biological Studies: Target Validation

Q: How can CRISPR/Cas9-mediated gene knockout or proteome profiling (e.g., thermal shift assays) confirm target engagement? A:

  • CRISPR : Knock out putative targets (e.g., kinases) in cell lines and assess compound activity loss .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in lysates treated with the compound to identify bound targets .

Basic Physicochemical Properties

Q: How can solubility and logP be experimentally determined for formulation studies? A:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV spectrophotometry .
  • logP : HPLC retention time correlation with reference standards or octanol-water partitioning .

Advanced Stability & Degradation

Q: What strategies mitigate hydrolytic degradation of the amide bond under physiological conditions? A:

  • Prodrug design : Replace the amide with a carbamate or ester, which hydrolyzes selectively in target tissues .
  • Excipient screening : Use cyclodextrins or lipid nanoparticles to encapsulate the compound and reduce aqueous exposure .

SAR & Molecular Modeling

Q: How can computational tools guide structural modifications to enhance potency or reduce toxicity? A:

  • Docking studies (AutoDock Vina) : Predict binding modes to kinase ATP pockets; prioritize modifications (e.g., -CF₃ substitution) for improved hydrogen bonding .
  • ADMET prediction (SwissADME) : Filter analogs with favorable pharmacokinetics (e.g., lower CYP3A4 inhibition) .

Contradictory Bioactivity Data

Q: How should researchers address discrepancies in IC₅₀ values across cell lines or assay platforms? A:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to housekeeping genes .
  • Orthogonal validation : Confirm activity with SPR (binding affinity) and functional assays (e.g., cell proliferation) .

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